molecular formula C9H9F3N2O2S B2627467 N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1209753-03-6

N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2627467
CAS No.: 1209753-03-6
M. Wt: 266.24
InChI Key: ULIDDKAUJINLLD-UHFFFAOYSA-N
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Description

N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a chemical compound that features a thiophene ring and a trifluoroethyl group.

Scientific Research Applications

N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has diverse applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents due to its unique structural features.

    Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic and optical properties.

    Drug Discovery: It serves as a lead compound in the development of new drugs targeting various diseases

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of thiophen-2-ylmethylamine with 2,2,2-trifluoroethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, while the trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The oxalamide group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(thiophen-2-ylmethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide
  • N1-(thiophen-2-ylmethyl)-N4-(2,2,2-trifluoroethyl)benzamide

Uniqueness

N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to its specific combination of a thiophene ring and a trifluoroethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industrial processes .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2S/c10-9(11,12)5-14-8(16)7(15)13-4-6-2-1-3-17-6/h1-3H,4-5H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDDKAUJINLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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